
5-chloro-1-(4-chlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-chloro-1-(4-chlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide” is a chemical substance with the CAS Number: 339024-38-3 . It has a molecular weight of 298.12 and its IUPAC name is 5-chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H9Cl2NO3/c14-10-3-1-8 (2-4-10)6-16-7-9 (13 (18)19)5-11 (15)12 (16)17/h1-5,7H,6H2, (H,18,19) . This code provides a unique representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Synthesis of Pyridine and Fused Pyridine Derivatives The compound 5-chloro-1-(4-chlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide is associated with the synthesis of various pyridine and fused pyridine derivatives. It serves as a precursor in reactions leading to the formation of different isoquinoline and pyridopyrimidine derivatives. The versatile nature of this compound allows for the synthesis of a wide range of derivatives through reactions with various reagents, showcasing its utility in heterocyclic chemistry and the synthesis of complex molecules (Al-Issa, 2012).
Utility in Heterocyclic Synthesis This compound's utility extends to heterocyclic synthesis, where it is involved in the formation of various pyrazole, pyridine, and pyrimidine derivatives. The compound acts as a key intermediate, facilitating the synthesis of a range of heterocyclic structures. This demonstrates its importance in the synthesis of pharmacologically relevant structures and its role in expanding the diversity of chemical entities in medicinal chemistry (Fadda et al., 2012).
Applications in Antimicrobial Activities
Synthesis of Pyrazolopyrimidines Derivatives as Antimicrobial Agents The compound is involved in the synthesis of novel pyrazolopyrimidines derivatives, which have been evaluated for their antimicrobial activities. These synthesized derivatives display significant potential as antimicrobial agents, indicating the compound's relevance in the development of new therapeutics targeting resistant microbial strains (Rahmouni et al., 2016).
Antioxidant Properties
Synthesis of Pyrrolidine Derivatives with Antioxidant Activity The compound also serves as a precursor in the synthesis of pyrrolidine derivatives with notable antioxidant activity. These synthesized compounds have been identified as potent antioxidants, with some showing higher activity than well-known antioxidants like ascorbic acid. This highlights the compound's role in the development of new antioxidant agents with potential therapeutic applications (Tumosienė et al., 2019).
Photophysical Properties and Device Fabrication
Structural and Optical Analysis of Pyridine Derivatives Two derivatives of the compound were prepared and characterized, revealing their structural and optical properties. These studies are crucial for understanding the material's potential in device fabrication and optoelectronic applications. The derivatives display interesting optical and diode characteristics, making them candidates for further exploration in electronic and photonic devices (Zedan et al., 2020).
Propiedades
IUPAC Name |
5-chloro-1-[(4-chlorophenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2/c20-15-8-6-13(7-9-15)11-23-12-14(10-17(21)19(23)25)18(24)22-16-4-2-1-3-5-16/h1-10,12H,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVRLMFONOMSQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C(=C2)Cl)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
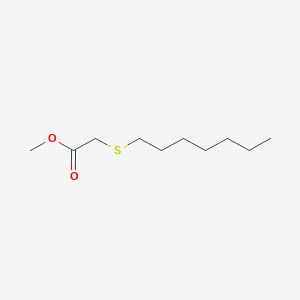
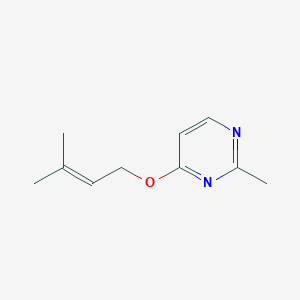

![2-(2,4-Dimethylphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2631268.png)
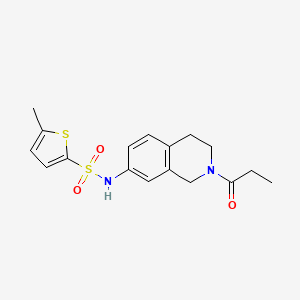
![5-[(3,4-Dichlorophenyl)sulfonyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B2631272.png)
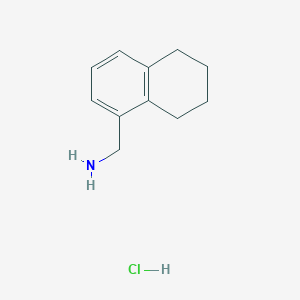
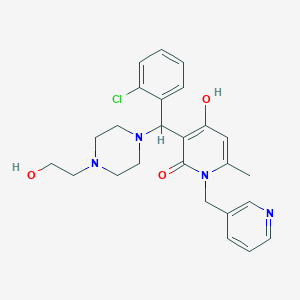
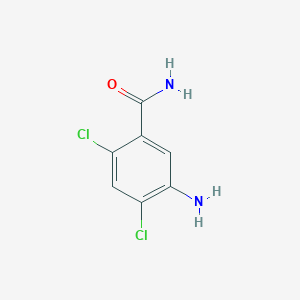
![N-[(5-chlorothiophen-2-yl)methyl]-N-ethylprop-2-enamide](/img/structure/B2631283.png)
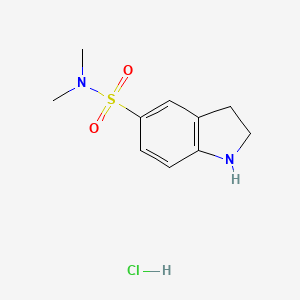
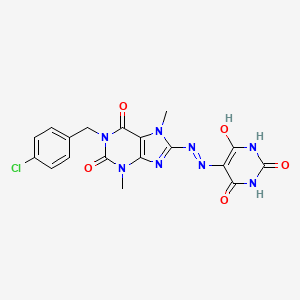
![3-(3-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2631286.png)
![2-(Furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2631287.png)
